![molecular formula C17H17N5O2S B12452568 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452568.png)
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a thiazolo-pyridine core, which contribute to its diverse chemical reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of substituted (2-pyridylthio)phenylacetic acids under specific conditions . Another approach utilizes laser-assisted synthesis, which provides a solvent-free, metal-free, and base-free method with good yield and reduced reaction time .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and microwave-assisted synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene, and catalysts such as ytterbium(III) triflate .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as various substituted thiazolo-pyridine compounds with potential biological activities.
Wissenschaftliche Forschungsanwendungen
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to RNA sequences, blocking access to other molecules and modulating gene expression . This property makes it a valuable tool in reverse genetics and gene knockdown studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: This compound shares a similar thiazolo-pyridine core but differs in the substituents attached to the core.
2-Morpholino-5-(naphthalen-1-ylmethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one: Another related compound with a different substitution pattern.
Uniqueness
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide is unique due to its specific combination of a morpholine ring, phenyl group, and thiazolo-pyridine core. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H17N5O2S |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-morpholin-4-yl-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carbohydrazide |
InChI |
InChI=1S/C17H17N5O2S/c18-21-16(23)12-10-13(11-4-2-1-3-5-11)19-15-14(12)25-17(20-15)22-6-8-24-9-7-22/h1-5,10H,6-9,18H2,(H,21,23) |
InChI-Schlüssel |
WQLOUYWWCYJSMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC3=C(S2)C(=CC(=N3)C4=CC=CC=C4)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


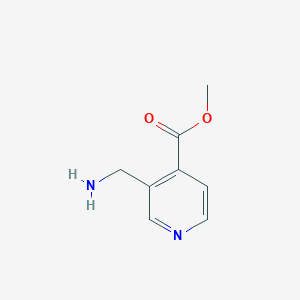
![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12452505.png)
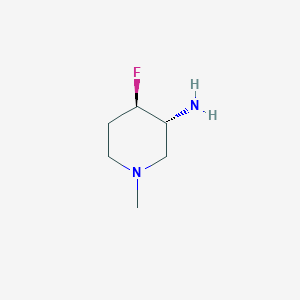
![2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12452516.png)
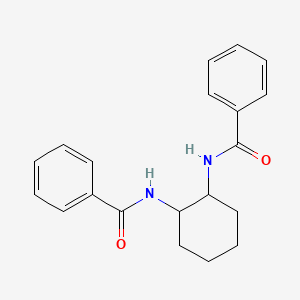
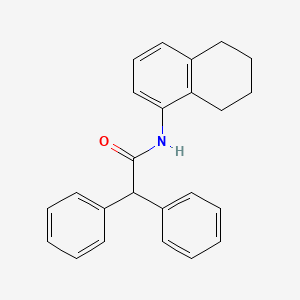

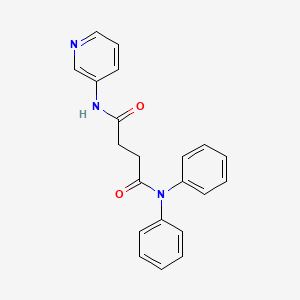
![5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)
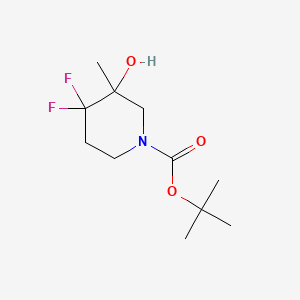

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12452562.png)
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide](/img/structure/B12452584.png)
![N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)butanamide](/img/structure/B12452590.png)
